molecular formula C12H13NS2 B589922 1-Phenethylpyrrolidine-2,5-dithione CAS No. 147767-16-6

1-Phenethylpyrrolidine-2,5-dithione

Cat. No.: B589922
CAS No.: 147767-16-6
M. Wt: 235.363
InChI Key: OGPXJTKMLVTSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenethylpyrrolidine-2,5-dithione is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenethyl group at the nitrogen atom and thione (C=S) groups at positions 2 and 4. The molecular formula is hypothesized as C${12}$H${12}$N$2$S$2$, with a molecular weight of 248.3 g/mol. Its structure combines aromatic (phenethyl) and sulfur-rich (dithione) moieties, which may confer unique reactivity, such as metal coordination or redox activity.

Properties

CAS No.

147767-16-6

Molecular Formula

C12H13NS2

Molecular Weight

235.363

IUPAC Name

1-(2-phenylethyl)pyrrolidine-2,5-dithione

InChI

InChI=1S/C12H13NS2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

OGPXJTKMLVTSRJ-UHFFFAOYSA-N

SMILES

C1CC(=S)N(C1=S)CCC2=CC=CC=C2

Synonyms

2,5-Pyrrolidinedithione, 1-(2-phenylethyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Phenethylpyrrolidine-2,5-dithione with structurally related pyrrolidine-diones and thione-containing analogs:

Compound Name Molecular Formula Molecular Weight Substituent Group Core Structure Key Functional Features Potential Applications Reference
This compound C${12}$H${12}$N$2$S$2$ 248.3 Phenethyl Pyrrolidine-dithione Two thione groups, aromatic substituent Metal chelation, drug design N/A
1-[(1-Naphthylamino)methyl]-2,5-pyrrolidinedione C${15}$H${14}$N$2$O$2$ 262.29 Naphthylaminomethyl Pyrrolidine-dione Amine linkage, naphthalene ring Pharmaceutical intermediates
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione C${11}$H${9}$Cl$2$NO$3$ 290.1 Dichlorobenzyl Pyrrolidine-dione Chlorine substituents, ketone groups Antimicrobial agents
1-(((4-Methoxyphenyl)amino)methyl)pyrrolidine-2,5-dione C${12}$H${12}$N$2$O$3$ 234.25 4-Methoxyphenylaminomethyl Pyrrolidine-dione Methoxy group, amine linkage Drug synthesis intermediates
1-(2-Hydroxy-2-phenylethyl)pyrrolidine-2,5-dione C${12}$H${13}$NO$_3$ 219.24 2-Hydroxy-phenethyl Pyrrolidine-dione Hydroxyl group, aromatic chain CNS-targeted therapies
2,4-Dimethyl-[1,2,4]thiadiazolidine-3,5-dithione C${4}$H${6}$N$2$S$3$ 178.3 Methyl groups Thiadiazolidine-dithione Two thione groups, smaller ring Rubber vulcanization

Key Differences and Implications

Core Functional Groups: Dithione vs. Dione: The replacement of ketone (C=O) with thione (C=S) in the target compound increases sulfur's electron-withdrawing effects and polarizability. This enhances metal-binding capacity (e.g., for transition metals like Cu$^{2+}$ or Fe$^{3+}$) compared to oxygen-based analogs . Thiadiazolidine vs.

Electron-Donating/Accepting Groups: Methoxy () and hydroxyl () substituents increase solubility via hydrogen bonding, while chlorine () enhances electrophilic reactivity for antimicrobial activity .

Pharmacological Potential: Pyrrolidine-dione derivatives are associated with anticonvulsant and antimicrobial properties, as seen in dichlorobenzyl-substituted compounds . The target compound’s dithione core may offer unique redox or enzyme-inhibitory effects, though further studies are needed.

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